3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2.2H2O/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9;;/h1-5H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFSZSNAGKIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde.
Scientific Research Applications
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the 4-chlorophenyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and related heterocycles:
Key Observations :
- Heterocyclic Core: The 1,2,4-oxadiazole ring in the target compound differs from 1,2-oxazole or chalcone backbones in others. Oxadiazoles are known for metabolic stability and hydrogen-bonding capabilities, making them favorable in drug design .
- Substituent Effects: The 4-chlorophenyl group in the target compound is meta-substituted in other analogs (e.g., 3-methylphenyl in ), altering electronic and steric properties.
- Hydration State : The dihydrate form may improve aqueous solubility and crystallinity relative to anhydrous forms, a critical factor in formulation development .
Computational and Electronic Properties
DFT studies on chlorophenyl-containing compounds (e.g., 4CPHPP in ) reveal that electron-withdrawing groups (e.g., Cl, aldehyde) lower HOMO-LUMO gaps, enhancing electrophilicity.
Biological Activity
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate, with the CAS number 21614-47-1, is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₉H₇ClN₂O
- Molecular Weight : 194.62 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring with a chlorophenyl substituent and an aldehyde functional group.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazones and carbonyl compounds. Various methodologies have been explored for synthesizing oxadiazole derivatives, including:
- Cyclocondensation reactions.
- Use of phosphorus oxychloride as a dehydrating agent.
- Modifications involving different substituents to enhance biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that derivatives similar to 3-(4-Chlorophenyl)-1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and lung carcinoma (A549) .
- The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest .
Antimicrobial Properties
Research indicates that oxadiazoles possess antimicrobial activity against a range of pathogens.
- Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .
Anti-inflammatory Effects
Oxadiazoles have been investigated for their anti-inflammatory properties:
- Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Case Studies
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Abdelrehim et al. (2020) | 3-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives | HCT-116 | Induced apoptosis via caspase activation |
| MDPI (2022) | Pyrimidine-1,3,4-oxadiazole hybrids | A549 | Significant cytotoxicity observed |
| J-Stage (2011) | Substituted diphenyl oxadiazoles | CNS model | High CNS depressant activity |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-(4-Chlorophenyl)-1,2,4-oxadiazole derivatives has not been extensively documented. However, preliminary studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low neurotoxicity at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, where a 4-chlorophenyl-substituted precursor undergoes formylation using POCl₃ and DMF. Chlorination steps (e.g., phosphorus pentachloride) may follow to stabilize the oxadiazole core. Optimization involves adjusting reaction temperature (e.g., 0–5°C for intermediate stability) and solvent polarity to enhance yield .
- Key Parameters : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures).
Q. How is this compound characterized structurally and functionally?
- Techniques :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1646 cm⁻¹, NH/OH bands in hydrated forms at ~3200–3400 cm⁻¹). ¹H-NMR (DMSO-d₆) resolves aromatic protons (δ 6.80–7.50 ppm) and aldehyde protons (δ ~9.80 ppm) .
- X-ray Crystallography : Determines crystal packing and dihydrate stability via hydrogen-bonding networks .
Q. What factors influence the stability of the dihydrate form, and how can hydration/dehydration be controlled experimentally?
- Methods :
- Thermogravimetric Analysis (TGA) : Quantify water loss at 100–150°C to assess hydrate stability.
- Dynamic Vapor Sorption (DVS) : Study humidity-dependent phase transitions.
- Mitigation : Store under anhydrous conditions (e.g., desiccators with P₂O₅) or use non-polar solvents during synthesis to minimize hydration .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., cyclization or formylation) be elucidated for this compound?
- Approaches :
- Isotopic Labeling : Use ¹³C-labeled DMF in Vilsmeier-Haack reactions to track formyl group incorporation .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC-MS to identify rate-determining steps .
- Challenges : Differentiate between competing pathways (e.g., oxadiazole vs. isoxazole formation) using DFT calculations .
Q. What computational strategies are effective in predicting the electronic and pharmacological properties of this compound?
- Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Molecular Docking : Screen against protein targets (e.g., kinases or enzymes) using PubChem-derived structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ).
- Validation : Compare computed dipole moments and solubility parameters with experimental data .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Strategies :
- Substituent Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole or pyrazole cores to evaluate pharmacokinetic improvements .
- Assays : Test analogs in vitro for antimicrobial or anticancer activity, correlating results with computed LogP and polar surface area .
Notes on Contradictions and Limitations
- Spectral Data Interpretation : Discrepancies in NMR shifts (e.g., aldehyde proton position) may arise from solvent effects or hydrate dissociation; use deuterated DMSO for consistency .
- Hydrate Stability : Conflicting reports on dihydrate persistence under ambient conditions necessitate rigorous humidity control during experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
